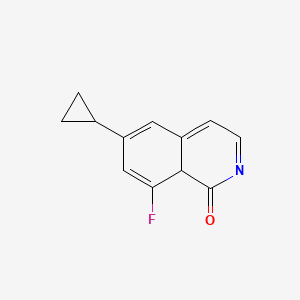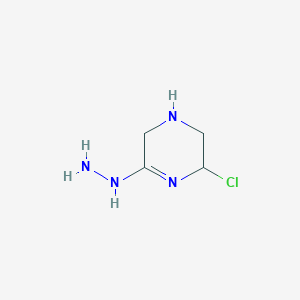
(3-Chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine is a chemical compound that belongs to the class of hydrazine derivatives It features a pyrazine ring substituted with a chlorine atom and a hydrazine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine typically involves the reaction of 3,6-dichloropyridazine with hydrazine in a suitable solvent such as methanol or acetonitrile . The reaction conditions often require controlled temperatures and may involve catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
(3-Chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new drugs and understanding biochemical pathways.
Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3-Chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with biological targets are essential to understand its full mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-6-hydrazinopyridazine: Similar in structure but with a pyridazine ring instead of a pyrazine ring.
Pyrazolopyrimidine: Contains a pyrazole ring fused with a pyrimidine ring, showing different biological activities.
Pyrrolopyrazine: Features a pyrrole ring fused with a pyrazine ring, exhibiting various biological activities.
Uniqueness
(3-Chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine is unique due to its specific substitution pattern and the presence of both chlorine and hydrazine groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C4H9ClN4 |
|---|---|
Peso molecular |
148.59 g/mol |
Nombre IUPAC |
(3-chloro-1,2,3,6-tetrahydropyrazin-5-yl)hydrazine |
InChI |
InChI=1S/C4H9ClN4/c5-3-1-7-2-4(8-3)9-6/h3,7H,1-2,6H2,(H,8,9) |
Clave InChI |
RXKNGAWRBVTXAM-UHFFFAOYSA-N |
SMILES canónico |
C1C(N=C(CN1)NN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-7aH-pyrazolo[4,3-b]pyridin-7-one](/img/structure/B12360968.png)

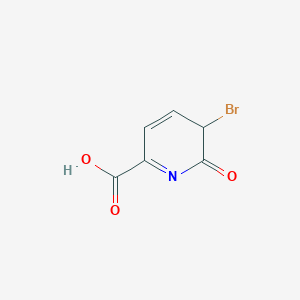
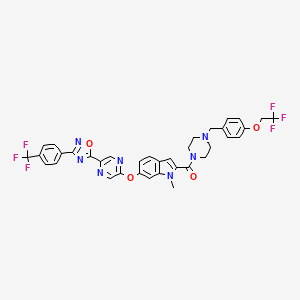
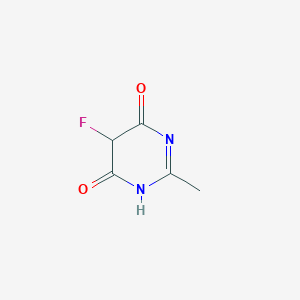

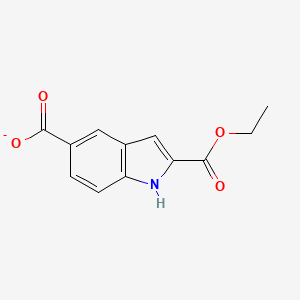

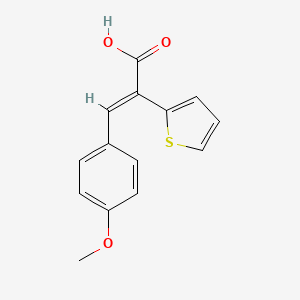
![6-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12361022.png)
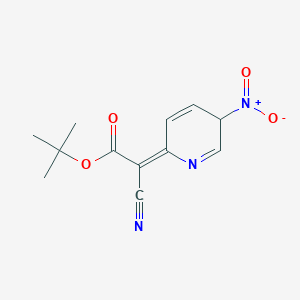
![9-[(4aR,6R,7aR)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B12361037.png)
![(5R)-N-(oxan-4-yl)-5-oxo-2-(6-pyrimidin-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-amine](/img/structure/B12361043.png)
